1-(4-methylcyclohexyl)-4-(2-naphthylsulfonyl)piperazine
Overview
Description
1-(4-Methylcyclohexyl)-4-(2-naphthylsulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 4-methylcyclohexyl group and a 2-naphthylsulfonyl group
Preparation Methods
The synthesis of 1-(4-methylcyclohexyl)-4-(2-naphthylsulfonyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Ring: Starting from ethylenediamine, the piperazine ring can be formed through cyclization reactions.
Substitution with 4-Methylcyclohexyl Group: The piperazine ring is then reacted with 4-methylcyclohexyl chloride under basic conditions to introduce the 4-methylcyclohexyl group.
Sulfonylation with 2-Naphthylsulfonyl Chloride: Finally, the compound is sulfonylated using 2-naphthylsulfonyl chloride in the presence of a base to yield the desired product.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(4-Methylcyclohexyl)-4-(2-naphthylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Methylcyclohexyl)-4-(2-naphthylsulfonyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials with specific electronic or mechanical properties.
Biological Research: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism by which 1-(4-methylcyclohexyl)-4-(2-naphthylsulfonyl)piperazine exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and target, but may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
1-(4-Methylcyclohexyl)-4-(2-naphthylsulfonyl)piperazine can be compared with other sulfonyl piperazine derivatives, such as:
1-(4-Methylcyclohexyl)-4-(phenylsulfonyl)piperazine: Similar structure but with a phenyl group instead of a naphthyl group.
1-(4-Methylcyclohexyl)-4-(benzylsulfonyl)piperazine: Features a benzyl group in place of the naphthyl group.
The uniqueness of this compound lies in its specific structural configuration, which may confer distinct biological or material properties compared to its analogs.
Properties
IUPAC Name |
1-(4-methylcyclohexyl)-4-naphthalen-2-ylsulfonylpiperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-17-6-9-20(10-7-17)22-12-14-23(15-13-22)26(24,25)21-11-8-18-4-2-3-5-19(18)16-21/h2-5,8,11,16-17,20H,6-7,9-10,12-15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYPAUHAGFOAET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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